N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound that features a benzodioxole moiety linked to a phenyl ring, which is further connected to a dimethoxybenzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Coupling with Phenyl Ring: The benzodioxole moiety is then coupled with a phenyl ring through an ether linkage, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Dimethoxybenzamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- N’-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide
- 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine
Uniqueness
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide is unique due to its specific combination of benzodioxole and dimethoxybenzamide moieties, which confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C22H19NO6 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H19NO6/c1-25-18-9-14(10-19(11-18)26-2)22(24)23-15-3-5-16(6-4-15)29-17-7-8-20-21(12-17)28-13-27-20/h3-12H,13H2,1-2H3,(H,23,24) |
InChI Key |
JZCNSGPPEOMFOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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